molecular formula C13H16N2O3 B1624778 (R)-Benzyl (2-oxopiperidin-3-yl)carbamate CAS No. 722499-65-2

(R)-Benzyl (2-oxopiperidin-3-yl)carbamate

Cat. No.: B1624778
CAS No.: 722499-65-2
M. Wt: 248.28 g/mol
InChI Key: KVHNKJHAXXEKFU-LLVKDONJSA-N
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Biochemical Analysis

Biochemical Properties

®-Benzyl (2-oxopiperidin-3-yl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. The interaction between ®-Benzyl (2-oxopiperidin-3-yl)carbamate and cholinesterase enzymes results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent cholinergic effects .

Cellular Effects

The effects of ®-Benzyl (2-oxopiperidin-3-yl)carbamate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of cholinesterase enzymes by ®-Benzyl (2-oxopiperidin-3-yl)carbamate leads to increased acetylcholine levels, which can affect neurotransmission and muscle contraction. Additionally, this compound has been shown to impact gene expression by altering the transcriptional activity of certain genes involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ®-Benzyl (2-oxopiperidin-3-yl)carbamate involves its binding interactions with cholinesterase enzymes. This compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. As a result, acetylcholine accumulates in the synaptic cleft, leading to prolonged cholinergic signaling. Furthermore, ®-Benzyl (2-oxopiperidin-3-yl)carbamate may also influence other molecular targets, such as ion channels and receptors, contributing to its overall biochemical effects.

Dosage Effects in Animal Models

The effects of ®-Benzyl (2-oxopiperidin-3-yl)carbamate vary with different dosages in animal models. At low doses, this compound can enhance cholinergic signaling and improve cognitive function. At high doses, ®-Benzyl (2-oxopiperidin-3-yl)carbamate may cause toxic effects, such as muscle weakness, respiratory distress, and even death. These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

®-Benzyl (2-oxopiperidin-3-yl)carbamate is involved in various metabolic pathways, including those related to acetylcholine metabolism. This compound interacts with cholinesterase enzymes, leading to the inhibition of acetylcholine breakdown. Additionally, ®-Benzyl (2-oxopiperidin-3-yl)carbamate may influence other metabolic pathways by modulating the activity of enzymes and cofactors involved in cellular metabolism. These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects .

Transport and Distribution

The transport and distribution of ®-Benzyl (2-oxopiperidin-3-yl)carbamate within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. The localization and accumulation of ®-Benzyl (2-oxopiperidin-3-yl)carbamate within specific tissues can influence its biochemical effects and therapeutic potential.

Chemical Reactions Analysis

®-Benzyl (2-oxopiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

®-Benzyl (2-oxopiperidin-3-yl)carbamate is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Benzyl (2-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

®-Benzyl (2-oxopiperidin-3-yl)carbamate can be compared with similar compounds such as:

Properties

IUPAC Name

benzyl N-[(3R)-2-oxopiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHNKJHAXXEKFU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C(=O)NC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457668
Record name Benzyl [(3R)-2-oxopiperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722499-65-2
Record name Benzyl [(3R)-2-oxopiperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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